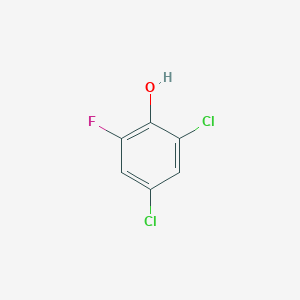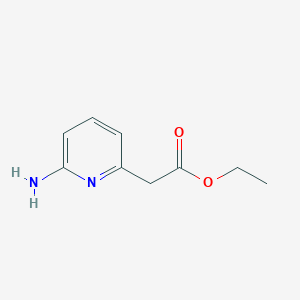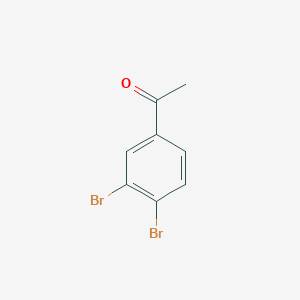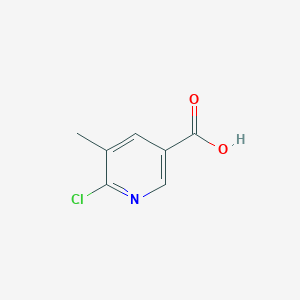
1-(异喹啉-1-基)乙酮
描述
1-(Isoquinolin-1-yl)ethanone is a chemical compound with the CAS Number: 58022-21-2. It has a molecular weight of 171.2 . The IUPAC name for this compound is 1-(1-isoquinolinyl)ethanone .
Synthesis Analysis
The synthesis of isoquinoline compounds has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA .Molecular Structure Analysis
The InChI code for 1-(Isoquinolin-1-yl)ethanone is 1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3 .Physical And Chemical Properties Analysis
1-(Isoquinolin-1-yl)ethanone is a white to off-white solid . The compound is soluble with a solubility of 0.254 mg/ml .科学研究应用
合成应用
新型衍生物的简便合成:研究证明,使用异喹啉、活化乙炔和 1-(6-羟基-2-异丙烯基-1-苯并呋喃基)-1-乙酮,可以高效合成 1,4-苯并恶嗪-2-酮衍生物。这一一锅反应在温和条件下,无需催化剂即可得到高产率 (Khaleghi 等人,2011)。
一锅合成技术:一项研究报告了通过各种酮(包括 1-(苯并[d][1,3]二氧杂环-5-基)乙酮)在 DMSO 中的光激发 SRN1 反应,一锅合成 3-取代异喹啉-1-(2H)-酮和稠合异喹啉-1-(2H)-酮 (Guastavino 等人,2006)。
1,3-苯并恶嗪合成的创新反应:开发了一种简单的 1,3-苯并恶嗪衍生物合成方法,涉及异氰酸酯和异喹啉与 1-(6-羟基-2-异丙烯基-1-苯并呋喃基)-1-乙酮在水中的反应 (Rostami-Charati,2013)。
抗真菌和抗菌金属配合物:已经合成了使用 1-(4-((8-羟基喹啉-5-基)偶氮)苯基)-2-(4-甲基-哌嗪-1-基)乙酮 (APEHQ) 等配体的金属配合物。这些配合物显示出显著的抗真菌活性 (Raj 和 Patel,2015)。
化学结构和性质
晶体结构研究:关于 1-(2-氯-4-苯基喹啉-3-基)乙酮 (CPQE) 的研究包括使用 X 射线衍射、FTIR、NMR 和 DFT 方法合成和分析其结构和振动光谱 (Murugavel 等人,2016)。
DFT 计算和光谱表征:对 1-(2-氯-4-苯基喹啉-3-基)乙酮等新型化合物进行了详细的 DFT 计算和光谱表征,提供了对其化学反应性和性质的见解 (Murugavel 等人,2016)。
生物学应用
抗病毒异喹啉生物碱:从腺叶罂粟中分离出一种新的异喹啉生物碱,显示出显着的抗烟草花叶病毒活性,突出了其在抗病毒研究中的潜力 (Luo 等人,2020)。
抗氧化、抗真菌和抗菌活性:基于芳基磺酰胺的 3-乙酰基-2-甲基-4-苯基喹啉显示出有希望的抗氧化、抗真菌和抗菌特性。这项研究扩展了此类化合物的潜在生物学应用 (Kumar 和 Vijayakumar,2017)。
安全和危害
未来方向
属性
IUPAC Name |
1-isoquinolin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOQZJCKVLWPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523040 | |
| Record name | 1-(Isoquinolin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-1-yl)ethanone | |
CAS RN |
58022-21-2 | |
| Record name | 1-(Isoquinolin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

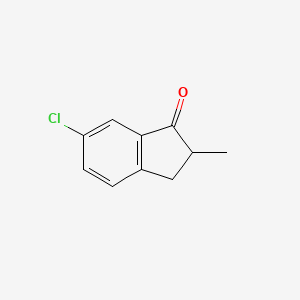
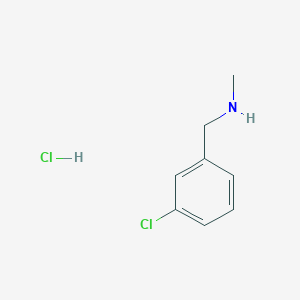
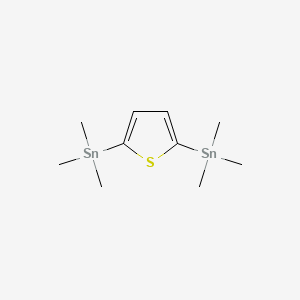
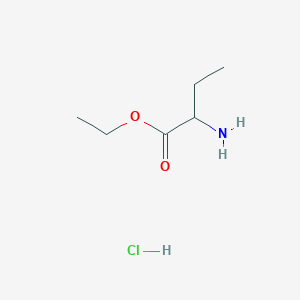
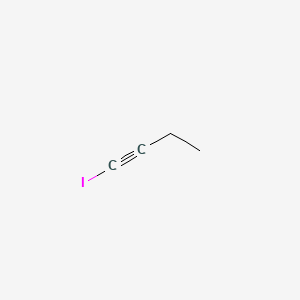
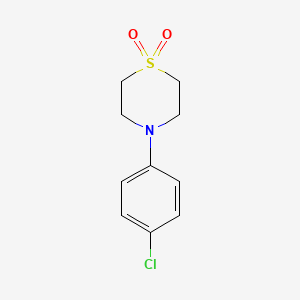
![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)
